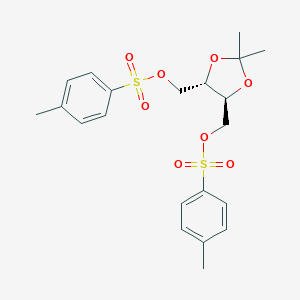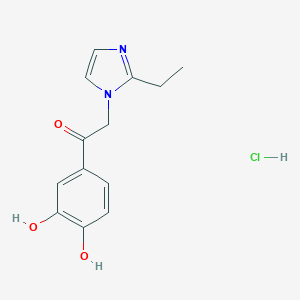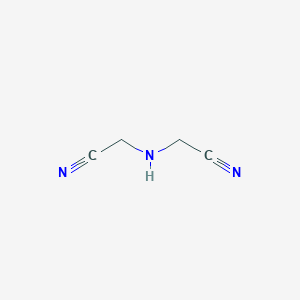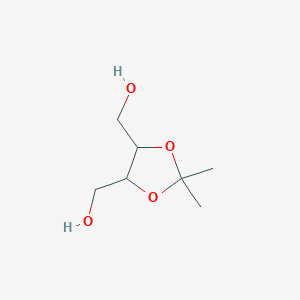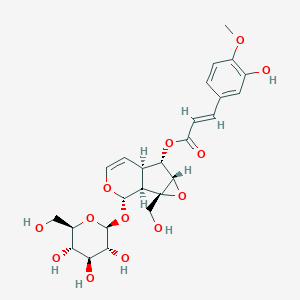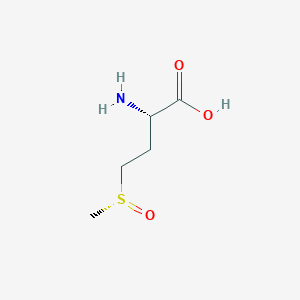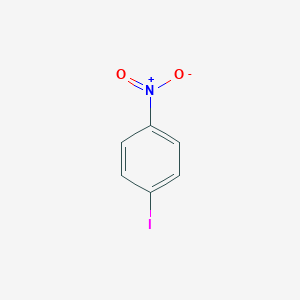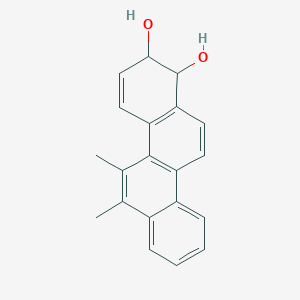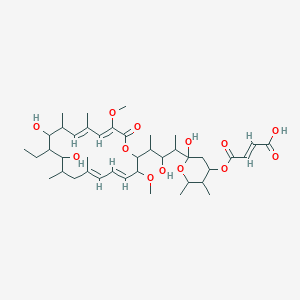
Viranamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viranamycin A is a natural product that belongs to the macrolide class of antibiotics. It was first isolated from the fermentation broth of Streptomyces hygroscopicus var. viridochromogenes in 1981. The compound has a unique structure consisting of a 22-membered macrolactone ring with a disaccharide side chain attached to it. Viranamycin A has been found to possess potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Properties
Viranamycin A is primarily recognized for its antibacterial and anticancer properties. It was isolated from the culture broth of Streptomyces sp. and identified as an 18-membered macrolide related to virustomycin A and concanamycin A. The antibiotic capabilities of Viranamycin A include inhibiting the growth of P388 mouse leukemia and KB human squamous-cell-carcinoma cells, highlighting its potential in anticancer research and therapy (Hayakawa et al., 1991).
Tuberculosis Treatment
Viranamycin A is also significant in the treatment of tuberculosis, particularly in multidrug-resistant strains. Research indicates that tuberactinomycins, a family of antibiotics to which Viranamycin A belongs, are effective against Mycobacterium tuberculosis, including multidrug-resistant strains. These antibiotics target the ribosome, contributing to their efficacy in treating such infections (Maus et al., 2005).
Antimicrobial Activity
The compound's structural analysis and its involvement in antimicrobial activity are crucial in understanding its mechanisms. Studies have shown that Viranamycin A and related tuberactinomycins inhibit bacterial protein synthesis by blocking the translocation step of peptide elongation, which is vital for antimicrobial activity (Holm et al., 2016).
Resistance Development and Mechanisms
Understanding the molecular basis for the selectivity of antituberculosis compounds, including Viranamycin A, is crucial for anticipating future resistance development. Studies have identified specific rRNA residues as main determinants for phylogenetic selectivity, which can help predict and combat resistance (Akbergenov et al., 2011).
Role in Antiviral Treatments
Additionally, Viranamycin A exhibits antiviral properties. It has been identified as having inhibitory activity against various RNA and DNA viruses, indicating its potential in antiviral therapy and research (Nakagawa et al., 1980).
Propiedades
Número CAS |
139595-03-2 |
|---|---|
Nombre del producto |
Viranamycin A |
Fórmula molecular |
C41H64O13 |
Peso molecular |
764.9 g/mol |
Nombre IUPAC |
(E)-4-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20- |
Clave InChI |
FFXNCZHMXIHYJQ-DSRXPEASSA-N |
SMILES isomérico |
CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C)C)O |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
SMILES canónico |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
Sinónimos |
viranamycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



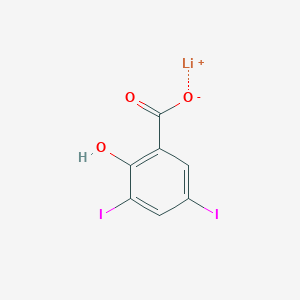
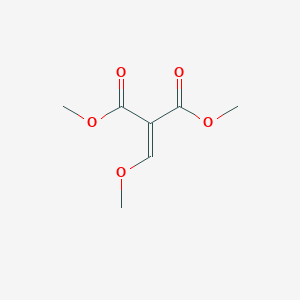
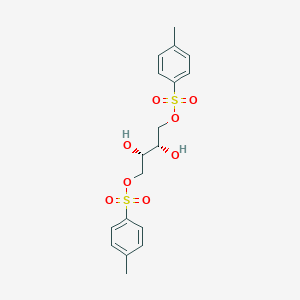
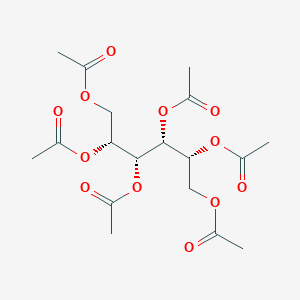
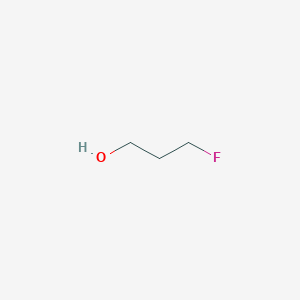
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
